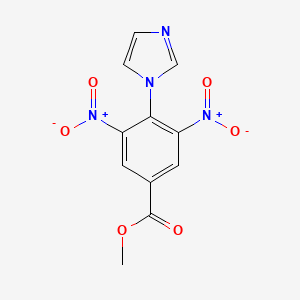![molecular formula C27H30N6O6 B1228561 2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1228561.png)
2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furanyl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-(2-oxolanylmethyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Pharmacological Activities from Natural Sources
Furanyl derivatives derived from the red seaweed Gracilaria opuntia have shown significant pharmacological activities. These furanyl compounds possess potential anti-inflammatory properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. They also exhibit significant antioxidative properties, exceeding those of synthetic antioxidants and α-tocopherol. Furthermore, these compounds demonstrate significant anti-diabetic properties, as observed through α-amylase/α-glucosidase and dipeptidyl peptidase-4 (DPP-4) inhibitory activities. Additionally, their angiotensin-converting enzyme-I (ACE-I) inhibitory activity is comparable to that of commercial ACE inhibitors like captopril (Makkar & Chakraborty, 2018).
Antifibrotic and Anticancer Applications
The antifibrotic and anticancer activities of thiazolidinone derivatives, including furanyl compounds, have been examined. Some of these compounds, such as a series of thiazolidinone derivatives, exhibit high antifibrotic activity levels and do not scavenge superoxide radicals. Their antifibrotic potential was confirmed using the xCelligence system, indicating their effectiveness in this domain (Kaminskyy et al., 2016).
Synthesis and Biological Activity in Microbial Growth
The microwave-assisted 1,3-dipolar cycloaddition of furanyl and benzyl oximes led to the creation of compounds like the γ-lactone carboxylic acid, which increased the growth of E. coli organisms by about 44%. This finding indicates potential significance in areas like stem cell research (Denton et al., 2021).
Metabolism in Human and Rat Liver Microsomes
Studies have shown that furan-containing compounds like chloroacetamide herbicides are metabolized differently in human and rat liver microsomes. Understanding these metabolic pathways is crucial for evaluating the safety and effectiveness of such compounds in agricultural applications (Coleman et al., 2000).
Fungicidal Activity
Furan-containing azoles, including furanyl derivatives, have been synthesized and tested for their fungicidal activity against various fungi like Pyricularia oryzae and Rhizoctonia solani. These compounds offer potential as effective fungicides in agricultural practices (Nizamuddin et al., 1999).
Propiedades
Fórmula molecular |
C27H30N6O6 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-2-[(4-methoxyphenyl)methyl-[2-[5-(5-methylfuran-2-yl)tetrazol-2-yl]acetyl]amino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C27H30N6O6/c1-18-7-12-23(39-18)26-29-31-33(30-26)17-24(34)32(16-19-8-10-20(36-2)11-9-19)25(22-6-4-14-38-22)27(35)28-15-21-5-3-13-37-21/h4,6-12,14,21,25H,3,5,13,15-17H2,1-2H3,(H,28,35) |
Clave InChI |
NDOUIQQYMGEAJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NN(N=N2)CC(=O)N(CC3=CC=C(C=C3)OC)C(C4=CC=CO4)C(=O)NCC5CCCO5 |
SMILES canónico |
CC1=CC=C(O1)C2=NN(N=N2)CC(=O)N(CC3=CC=C(C=C3)OC)C(C4=CC=CO4)C(=O)NCC5CCCO5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1228478.png)
![2-[4-(2-Methylpropyl)phenyl]propanoate](/img/structure/B1228479.png)
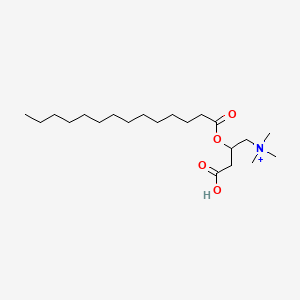
![1-butyl-5-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228482.png)
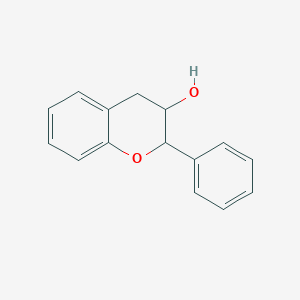
![2-methyl-3-nitro-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1228486.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B1228487.png)
![N-[4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1228488.png)
![2-{2-[5-amino-4-(3-thienyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1228490.png)
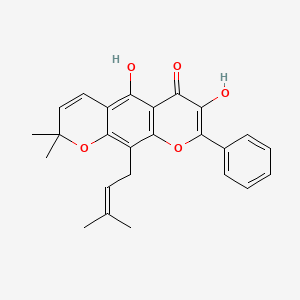
![2,5-dichloro-4-{5-hydroxy-3-methyl-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazol-1-yl}benzene-1-sulfonate](/img/structure/B1228494.png)
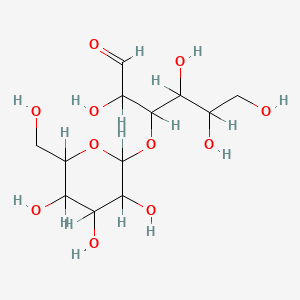
![4-chloro-N-[2-(1H-indol-3-yl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]benzamide](/img/structure/B1228498.png)
